molecular formula C8H15N B159834 Piperidine, 2-(2-propenyl)-, (R)-(9CI) CAS No. 133371-96-7

Piperidine, 2-(2-propenyl)-, (R)-(9CI)

Cat. No. B159834
M. Wt: 125.21 g/mol
InChI Key: ILOLJAYGPOJDHT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 2-(2-propenyl)-, (R)-(9CI) is a chemical compound that is widely used in scientific research. It is a chiral molecule that has both R and S enantiomers. The R enantiomer is the active form of the compound and is used in most research applications.

Mechanism Of Action

The mechanism of action of piperidine, 2-(2-propenyl)-, (R)-(9CI) is not well understood. It is believed to interact with olfactory receptors in a specific manner, leading to the activation of certain signaling pathways in the brain. The compound is also believed to have some insecticidal properties, although the exact mechanism of action is not known.

Biochemical And Physiological Effects

Piperidine, 2-(2-propenyl)-, (R)-(9CI) has been shown to have a variety of biochemical and physiological effects. It is a potent ligand for some olfactory receptors, leading to the activation of specific signaling pathways in the brain. It is also believed to have some insecticidal properties, although the exact mechanism of action is not known. In addition, the compound has been shown to have some antimicrobial activity, although this has not been extensively studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of piperidine, 2-(2-propenyl)-, (R)-(9CI) is its potency as a ligand for certain olfactory receptors. This makes it a valuable tool for studying the structure and function of these receptors. However, the compound is relatively expensive and can be difficult to synthesize. In addition, its insecticidal properties can make it difficult to work with in some laboratory settings.

Future Directions

There are several future directions for research involving piperidine, 2-(2-propenyl)-, (R)-(9CI). One area of interest is the study of its insecticidal properties. The exact mechanism of action of the compound is not well understood, and further research could lead to the development of new insecticides. Another area of interest is the study of its antimicrobial properties. The compound has been shown to have some activity against certain bacteria and fungi, and further research could lead to the development of new antimicrobial agents. Finally, the study of olfactory receptors remains an active area of research, and piperidine, 2-(2-propenyl)-, (R)-(9CI) is likely to continue to be a valuable tool in this field.

Synthesis Methods

Piperidine, 2-(2-propenyl)-, (R)-(9CI) can be synthesized using a variety of methods. One common method is the reaction of 2-acetyl-1-pyrroline with sodium borohydride in the presence of a chiral catalyst. This method yields the R enantiomer of the compound. Another method involves the reaction of 2-acetyl-1-pyrroline with an alkylating agent such as allyl bromide or allyl chloride. This method also yields the R enantiomer of the compound.

Scientific Research Applications

Piperidine, 2-(2-propenyl)-, (R)-(9CI) is used in a variety of scientific research applications. One of the most common applications is in the study of olfactory receptors. The compound is a potent ligand for some olfactory receptors and is used to study their structure and function. It is also used in the study of insect behavior, as it is a component of the sex pheromones of some insects.

properties

CAS RN

133371-96-7

Product Name

Piperidine, 2-(2-propenyl)-, (R)-(9CI)

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(2R)-2-prop-2-enylpiperidine

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m0/s1

InChI Key

ILOLJAYGPOJDHT-QMMMGPOBSA-N

Isomeric SMILES

C=CC[C@H]1CCCCN1

SMILES

C=CCC1CCCCN1

Canonical SMILES

C=CCC1CCCCN1

Origin of Product

United States

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